molecular formula C8H7NO3 B1367177 2-Methyl-4-nitrobenzaldehyde CAS No. 72005-84-6

2-Methyl-4-nitrobenzaldehyde

Cat. No.: B1367177
CAS No.: 72005-84-6
M. Wt: 165.15 g/mol
InChI Key: ZYHLWYCYBVEMBK-UHFFFAOYSA-N
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Description

Significance of Aromatic Aldehydes in Synthetic Organic Chemistry

Aromatic aldehydes are a class of organic compounds characterized by a formyl group (–CHO) directly attached to an aromatic ring. wiserpub.com They are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, polymers, and fragrances. chem-soc.siontosight.ai Their importance stems from the reactivity of the aldehyde group, which readily participates in a variety of chemical reactions.

The carbonyl carbon of the aldehyde is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows aromatic aldehydes to be key reactants in numerous named reactions, including Wittig, Grignard, and aldol (B89426) reactions. Furthermore, they are extensively used in condensation reactions, such as the formation of Schiff bases with primary amines, which are themselves valuable in fields from coordination chemistry to medicinal chemistry. wiserpub.comchemicalbook.com The ability to easily oxidize the aldehyde to a carboxylic acid or reduce it to an alcohol further enhances their synthetic utility, making them versatile precursors for a multitude of more complex molecules. chem-soc.si

The Unique Role of Nitro-Substituted Benzaldehydes

The introduction of a nitro group (–NO₂) onto the benzaldehyde (B42025) scaffold dramatically influences the compound's reactivity. The nitro group is a powerful electron-withdrawing group, which significantly impacts both the aldehyde function and the aromatic ring. wiserpub.com This electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, making nitro-substituted benzaldehydes more reactive towards nucleophiles compared to unsubstituted benzaldehyde. quora.com This enhanced reactivity is exploited in reactions like the Cannizzaro reaction and aldol condensations. researchgate.net

Moreover, the nitro group deactivates the aromatic ring towards electrophilic substitution while directing incoming groups to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. The nitro group itself can also be chemically transformed, most commonly via reduction to an amino group (–NH₂). This transformation is a gateway to a vast range of other functionalities and is a cornerstone in the synthesis of dyes, pharmaceuticals, and other fine chemicals. wiserpub.com For instance, 2-nitrobenzaldehyde (B1664092) is a key intermediate in the synthesis of drugs for cardiovascular diseases. wiserpub.com

Positioning of 2-Methyl-4-nitrobenzaldehyde in Chemical Synthesis and Research Contexts

This compound (CAS No. 72005-84-6) is a solid organic compound that exemplifies the synthetic potential of multifunctional aromatic aldehydes. sigmaaldrich.com Its specific substitution pattern—a methyl group ortho to the aldehyde and a nitro group para to it—creates a unique chemical environment that defines its role in synthesis. The compound is a versatile intermediate, primarily valued as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry. cymitquimica.com

Detailed research has outlined several synthetic routes to this compound. One common laboratory and industrial method involves the oxidation of the corresponding alcohol, (2-methyl-4-nitro-phenyl)-methanol, using reagents such as manganese(IV) oxide. ambeed.com Another documented approach is the reduction of 2-methyl-4-nitrobenzonitrile (B182990) using a reducing agent like diisobutylaluminium hydride (DIBAL-H). ambeed.com

Compound Properties

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 72005-84-6
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
Appearance Solid
Melting Point 69-70 °C sigmaaldrich.com
Boiling Point 321.1 ± 30.0 °C at 760 mmHg sigmaaldrich.com

| InChI Key | ZYHLWYCYBVEMBK-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLWYCYBVEMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505824
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72005-84-6
Record name 2-Methyl-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 4 Nitrobenzaldehyde

Established Synthetic Routes and Reaction Mechanisms

Oxidation of Substituted Toluene (B28343) Precursors (e.g., 2-Bromo-4-nitrotoluene)

One established method for synthesizing compounds structurally related to 2-Methyl-4-nitrobenzaldehyde involves the oxidation of a substituted toluene. For instance, the synthesis of 2-bromo-4-nitrobenzaldehyde (B1281138) from 2-bromo-4-nitrotoluene (B188816) utilizes a chromium(VI)-mediated oxidation. This process occurs in two main stages.

First, 2-bromo-4-nitrotoluene is treated with chromium(VI) oxide in a mixture of acetic acid and acetic anhydride, with the presence of concentrated sulfuric acid, to form a diacetate intermediate. chemicalbook.com This step requires careful temperature control, typically between 5-10°C, due to its exothermic nature. chemicalbook.com The solid diacetate intermediate is then isolated. chemicalbook.com

In the second stage, the intermediate undergoes hydrolysis. It is heated at reflux with a mixture of ethanol (B145695), water, and concentrated sulfuric acid. chemicalbook.com Following the reaction, the mixture is neutralized and the final product, 2-bromo-4-nitrobenzaldehyde, is extracted using an organic solvent like ethyl acetate (B1210297) and purified by column chromatography. chemicalbook.com While effective, this method results in a relatively low yield of approximately 9%. chemicalbook.com

A similar principle could be applied to 2-methyl-4-nitrotoluene, where the methyl group at the 1-position would be oxidized to an aldehyde. However, the presence of the nitro group can make oxidation more challenging. google.com

Table 1: Reaction Conditions for the Synthesis of 2-Bromo-4-nitrobenzaldehyde

ParameterStage 1: OxidationStage 2: Hydrolysis
Starting Material 2-Bromo-4-nitrotolueneDiacetate intermediate
Reagents Chromium(VI) oxide, Acetic acid, Acetic anhydride, Sulfuric acidEthanol, Water, Sulfuric acid
Temperature 5-10 °CReflux
Reaction Time 1.5 hours1 hour
Yield -9%

Data sourced from ChemicalBook. chemicalbook.com

Approaches via Nitration of Benzaldehyde (B42025) Derivatives

A direct approach to synthesizing nitrobenzaldehydes is through the electrophilic aromatic substitution of a benzaldehyde derivative. The nitration of 2-methylbenzaldehyde (B42018) involves treating it with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. smolecule.com This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. smolecule.com

The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group (-CHO) is a deactivating group and directs to the meta position. smolecule.com In the case of 2-methylbenzaldehyde, the directing effects lead to the formation of different isomers, including this compound and 2-methyl-5-nitrobenzaldehyde. smolecule.com Controlling the reaction temperature, often between 0-5°C, is crucial to manage the regioselectivity and prevent over-nitration. smolecule.com

Preparation from 4-nitro-o-xylene via Selective Oxidation

A significant pathway for producing this compound involves the selective oxidation of one of the two methyl groups of 4-nitro-o-xylene. The primary challenge in this route is the deactivating effect of the electron-withdrawing nitro group, which makes the methyl groups resistant to oxidation. google.com Traditional strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate can be used, but these methods often suffer from low selectivity and generate significant environmental pollution, making them less desirable for green chemistry applications. google.com

Research has focused on developing more selective and environmentally friendly methods. One such approach uses dilute nitric acid as the oxidant. google.com While more eco-friendly, this method typically requires harsh conditions like high temperature and pressure to be effective. google.com To overcome this, the use of catalysts has been explored.

To improve the efficacy of selective oxidation under milder conditions, radical initiators and phase transfer catalysts are employed. google.comresearchgate.net The oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid (a precursor that can be converted to the aldehyde) is significantly enhanced by the addition of these agents when using dilute nitric acid as the oxidant. google.comchemicalpapers.com

Radical Initiators : Compounds such as N-hydroxyphthalimide (NHPI), azobisisobutyronitrile (AIBN), and benzoyl peroxide can initiate the oxidation process. google.comresearchgate.net These initiators facilitate the formation of radical species that are key to the oxidation of the methyl group. google.com

Phase Transfer Catalysts (PTCs) : In the biphasic system of aqueous nitric acid and the organic substrate (4-nitro-o-xylene), PTCs like benzyltriethylammonium chloride and tetrabutylammonium (B224687) bromide are used. google.comanl.gov These catalysts transport the reacting ions from the aqueous phase to the organic phase, thereby increasing the reaction rate. google.comresearchgate.net

A patented method describes the synthesis of 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene using dilute nitric acid, a radical initiator, and a phase transfer catalyst, achieving a yield of up to 83.5%. google.com This indicates a highly effective and selective oxidation of the methyl group para to the nitro group. google.com The reaction is typically carried out at temperatures between 50-150°C. google.com

Table 2: Components in the Catalytic Oxidation of 4-nitro-o-xylene

ComponentExamplesRole in Reaction
Starting Material 4-nitro-o-xyleneSubstrate to be oxidized
Oxidant Dilute Nitric AcidOxidizing agent
Radical Initiator N-hydroxyphthalimide, Azobisisobutyronitrile (AIBN)Initiates the radical chain reaction for oxidation
Phase Transfer Catalyst Benzyltriethylammonium chloride, Tetrabutylammonium bromideFacilitates transfer of reactants between phases

Data sourced from Google Patents and ResearchGate. google.comresearchgate.net

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing nitroaromatic compounds, including this compound. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency. core.ac.uk

Environmentally Friendly Reaction Conditions and Solvents

A key aspect of green synthesis is the replacement of hazardous reagents and solvents with more environmentally friendly alternatives.

The use of dilute nitric acid to replace heavy metal oxidants like chromium(VI) oxide or potassium permanganate in the oxidation of toluene derivatives is a significant step towards a greener process. google.com This substitution minimizes the generation of toxic heavy metal waste. google.com

Furthermore, the development of solvent-free reactions or the use of green solvents is a major goal. ajgreenchem.com For instance, some syntheses of related compounds have been explored in eco-friendly solvents like ethanol or even under solvent-free conditions, often facilitated by techniques such as microwave irradiation or the use of phase transfer catalysts. core.ac.ukvjol.info.vn A method for synthesizing nitrobenzaldehydes from nitrotoluene uses hydrogen peroxide as a green oxidizing agent with a metal Schiff base as a catalyst, highlighting a move towards cleaner oxidation processes. google.com Continuous-flow nitration processes are also being developed, which can reduce waste and improve safety and efficiency compared to traditional batch processes. nih.govresearchgate.net For example, a continuous-flow nitration of o-xylene (B151617) was shown to significantly decrease phenolic impurities, thereby reducing the need for alkaline washing and wastewater emission. nih.govresearchgate.net

These green chemistry approaches are crucial for the sustainable industrial production of this compound and other valuable chemical intermediates.

Catalyst Development for Enhanced Selectivity and Yield

The selective oxidation of the precursor alcohol, (2-methyl-4-nitro-phenyl)methanol, to this compound is a key synthetic step where catalyst choice is paramount. The development has moved towards using milder, more selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction when using strong oxidants.

A highly effective and selective catalyst for this transformation is manganese(IV) oxide (MnO₂). ambeed.com This catalyst is particularly advantageous as it operates under mild conditions and demonstrates high chemoselectivity for the oxidation of benzylic alcohols. The use of commercial activated manganese(IV) oxide allows for a high conversion rate, achieving a yield of approximately 90% for the synthesis of this compound from its alcohol precursor. ambeed.com The heterogeneous nature of MnO₂ simplifies its removal from the reaction mixture after completion, contributing to a cleaner process.

In broader contexts of nitroaromatic synthesis, other catalytic systems have been explored. For instance, the oxidation of nitrotoluenes often involves reagents like chromium(VI) oxide or electro-generated superoxide (B77818) ions, though these can lead to the formation of nitrobenzoic acids as the primary product. oup.comebi.ac.uk For the synthesis of the related 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene, a combination of a free radical initiator (like benzoyl peroxide) and a phase transfer catalyst (like benzyltriethylammonium chloride) has been patented to improve the yield of the oxidation product using dilute nitric acid. google.com However, for the specific synthesis of this compound, MnO₂ remains a preferred catalyst for its high yield and selectivity under mild conditions. ambeed.com

Optimization of Synthetic Pathways

Optimizing the synthetic route to high-purity this compound involves a careful calibration of various reaction parameters and the implementation of efficient purification protocols.

The efficiency of the catalytic oxidation of (2-methyl-4-nitro-phenyl)methanol is highly dependent on the reaction conditions. The established protocol using manganese(IV) oxide has been optimized for high performance and ease of execution. ambeed.com

The reaction is typically conducted at room temperature (around 20°C), which avoids the need for heating or cooling apparatus and prevents thermally induced side reactions. ambeed.com Dichloromethane (B109758) (DCM) is used as the solvent, providing good solubility for the benzylic alcohol substrate while being relatively inert under the reaction conditions. ambeed.com The reaction is run for a duration of 12 to 24 hours, with progress monitored by Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LCMS) to ensure completion. ambeed.com

A significant excess of the manganese(IV) oxide catalyst is used relative to the alcohol substrate to drive the reaction to completion. ambeed.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

ParameterValue/ConditionSource
Starting Material (2-methyl-4-nitro-phenyl)methanol ambeed.com
Catalyst Manganese(IV) oxide (MnO₂) ambeed.com
Solvent Dichloromethane (DCM) ambeed.com
Temperature 20°C (Room Temperature) ambeed.com
Pressure AtmosphericN/A
Reaction Time 12-24 hours ambeed.com
Yield 90% ambeed.com

Achieving high purity is critical for the utility of this compound in subsequent synthetic steps. The purification process begins after the reaction is complete.

The first step in the work-up is the removal of the heterogeneous MnO₂ catalyst. This is efficiently accomplished by filtering the reaction mixture through a pad of Celite® 545, a diatomaceous earth filter aid. ambeed.com The filtrate, which contains the product dissolved in dichloromethane, is then concentrated under reduced pressure to yield the crude product. ambeed.com

For the MnO₂-catalyzed oxidation of (2-methyl-4-nitro-phenyl)methanol, the resulting this compound is often of sufficient purity to be used in the next synthetic step without further purification. ambeed.com However, if required, standard laboratory techniques can be employed to achieve higher purity. These methods include:

Silica (B1680970) Gel Column Chromatography: A common method for purifying organic compounds. The crude material is passed through a column of silica gel, and different components are separated based on their polarity.

Recrystallization: This technique involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution.

The purity of the final product can be confirmed by its physical properties, such as its melting point, which is reported to be 69-70°C. sigmaaldrich.com

Table 2: Purification and Isolation Methods for this compound

TechniqueDescriptionPurposeSource
Filtration The reaction mixture is filtered over a short path of Celite® 545.Removal of the solid MnO₂ catalyst. ambeed.com
Concentration The filtrate is concentrated under reduced pressure.Removal of the dichloromethane solvent to obtain the crude product. ambeed.com
Column Chromatography The crude material is purified on a silica gel column.To isolate the product from any remaining starting material or by-products if necessary. ambeed.com
Recrystallization The crude solid is dissolved in a hot solvent and cooled to form pure crystals.To achieve high purity of the final product if needed. ambeed.com

Comparative Analysis of Synthetic Efficiencies and Sustainability

The synthesis of this compound can be approached from different precursors, primarily via the oxidation of the corresponding alcohol, (2-methyl-4-nitro-phenyl)methanol, or the direct oxidation of the methyl group of 2,4-dinitrotoluene (B133949) or 4-nitro-o-xylene. A comparative analysis reveals significant differences in efficiency and sustainability.

The oxidation of (2-methyl-4-nitro-phenyl)methanol using manganese(IV) oxide stands out as a highly efficient and sustainable method. ambeed.com It boasts a high yield of 90% and proceeds under mild, ambient conditions (room temperature, atmospheric pressure), which reduces energy consumption. ambeed.com MnO₂ is a relatively inexpensive and less hazardous reagent compared to other heavy-metal oxidants like chromium(VI) oxide. The simple filtration-based work-up minimizes solvent waste and simplifies product isolation. ambeed.com

In contrast, the direct oxidation of a methyl group on a nitrotoluene precursor to an aldehyde is notoriously challenging. These reactions often suffer from low selectivity and require harsh conditions. chem-soc.si Strong oxidizing agents such as potassium permanganate or potassium dichromate are often used, but these generate significant amounts of toxic heavy metal waste, posing a serious environmental problem. google.com Furthermore, there is a high propensity for over-oxidation to the non-desired carboxylic acid, which lowers the yield of the target aldehyde. oup.com For example, the oxidation of nitrotoluenes with electro-generated superoxide ions yields the corresponding carboxylic acids, with the aldehyde being only a transient intermediate. oup.com

Alternative methods for oxidizing nitrotoluenes, such as bromination followed by oxidation, involve multiple steps and the use of hazardous materials like bromine and carcinogenic reagents. chem-soc.sigoogle.com While methods using greener oxidants like dilute nitric acid are being developed, they may require high temperatures and pressures, introducing safety risks and demanding specialized equipment. google.com

Therefore, the synthesis of this compound via the oxidation of its corresponding alcohol with MnO₂ is superior in terms of efficiency (high yield), safety (mild conditions), and environmental sustainability (less hazardous reagents, minimal waste) when compared to the direct oxidation pathways from nitrotoluene precursors.

Advanced Reactivity and Mechanistic Studies of 2 Methyl 4 Nitrobenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Group

The aldehyde functional group in 2-methyl-4-nitrobenzaldehyde is central to its reactivity, participating in a variety of chemical transformations.

Condensation Reactions with Amine Compounds

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a transient hemiaminal intermediate. mdpi.com Subsequent dehydration leads to the formation of the stable imine, or Schiff base. wiserpub.com These reactions are fundamental in the synthesis of various heterocyclic compounds and are often catalyzed by acids or bases. For instance, the reaction of this compound with amine compounds is a key step in the synthesis of certain quinoline (B57606) derivatives. iipseries.org The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield. Studies on similar benzaldehydes have shown that the formation of hemiaminals can be favored in apolar aprotic solvents, while polar solvents tend to shift the equilibrium towards the formation of the Schiff base. mdpi.com

Nucleophilic Attack Susceptibility Enhanced by the Nitro Group

The presence of the electron-withdrawing nitro group at the para position to the aldehyde group significantly enhances the electrophilicity of the carbonyl carbon. scbt.comresearchgate.net This effect makes the aldehyde group in this compound more susceptible to nucleophilic attack compared to benzaldehyde (B42025) or its derivatives with electron-donating groups. brainly.comdoubtnut.com The nitro group withdraws electron density from the benzene (B151609) ring through a resonance effect, which in turn increases the partial positive charge on the carbonyl carbon. stackexchange.com This enhanced electrophilicity facilitates reactions with a wide range of nucleophiles and is a key factor in the compound's utility in organic synthesis. For example, in aldol (B89426) condensation reactions with ketones like acetone (B3395972), the increased electrophilicity of the aldehyde leads to higher reactivity. researchgate.netresearchgate.net

Influence of Nitro and Methyl Substituents on Aromatic Reactivity

The nitro and methyl groups on the aromatic ring of this compound exert profound and often opposing effects on its reactivity in aromatic substitution reactions.

Effects on Electron Density and Reaction Rates in Aromatic Nucleophilic Substitution

The nitro group is a strong electron-withdrawing group and a powerful activator for nucleophilic aromatic substitution (SNAr) reactions. dalalinstitute.comwikipedia.org It significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself, making the ring susceptible to attack by nucleophiles. wikipedia.org This effect is crucial for reactions where a leaving group on the ring is displaced by a nucleophile. The rate of SNAr reactions is generally enhanced by the presence of strong electron-withdrawing groups like the nitro group. dalalinstitute.com Research on related nitrobenzaldehydes has shown a correlation between the electron density at the carbon atom bearing the leaving group and the reaction yield in nucleophilic aromatic substitution. researchgate.net

Steric and Electronic Effects of the Methyl Group

Sterically, the methyl group can hinder the approach of reactants to the adjacent aldehyde group and to the ortho position on the ring. stackexchange.com This steric hindrance can influence the regioselectivity of reactions. In the context of aromatic nucleophilic substitution, a methyl group can have a deactivating effect. Studies on the nucleophilic aromatic substitution of methyl-substituted nitrobenzaldehydes have shown that these compounds can exhibit lower reaction rates compared to their unsubstituted counterparts. For instance, 3-methyl-4-nitrobenzaldehyde (B101905) was found to have a lower rate constant for reaction with fluoride (B91410) ions compared to 4-nitrobenzaldehyde (B150856). umich.edu This deactivating effect might be due to a combination of electronic and steric factors, and in some cases, it has been suggested that methyl-substituted compounds might interact with the nucleophile in a way that renders it less reactive. umich.edu

Specific Reaction Pathways and Mechanisms

The unique substitution pattern of this compound allows for its participation in a variety of named reactions and synthetic pathways, leading to the formation of complex molecules.

One of the notable applications of this compound is in the synthesis of quinoline derivatives. The Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a common method for quinoline synthesis. iipseries.org While this compound itself is not an o-aminoaryl aldehyde, it can be a precursor to such compounds through the reduction of the nitro group.

Furthermore, this compound can participate in Knoevenagel condensation reactions. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. mdpi.comrsc.org The enhanced electrophilicity of the aldehyde group in this compound makes it a good substrate for this reaction. The mechanism typically involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. rsc.org

The compound can also be utilized in aldol condensation reactions. For example, its reaction with acetone, catalyzed by amines, proceeds via an enamine mechanism. researchgate.net The amine catalyst reacts with acetone to form an enamine, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. researchgate.net

The following table summarizes the participation of this compound and related compounds in various reactions, highlighting the reaction type and the role of the substituents.

Reaction NameReactantsKey Role of SubstituentsProduct Type
Schiff Base Formation This compound, Primary AmineNitro group enhances carbonyl electrophilicity.Imine
Aromatic Nucleophilic Substitution 3-Methyl-4-nitrobenzaldehyde, Fluoride ionNitro group activates the ring; methyl group can be deactivating. umich.eduAryl Fluoride
Knoevenagel Condensation 4-Nitrobenzaldehyde, MalononitrileNitro group enhances carbonyl electrophilicity. rsc.orgα,β-Unsaturated compound
Aldol Condensation 4-Nitrobenzaldehyde, AcetoneNitro group enhances carbonyl electrophilicity. researchgate.netresearchgate.netβ-Hydroxy ketone
Friedländer Annulation (precursor) (Precursor to) o-Aminoaryl aldehyde, Methylene compoundAmino and aldehyde groups for cyclization. iipseries.orgQuinoline

Reduction Reactions of the Aldehyde Moiety (e.g., to Benzyl Alcohol Derivatives)

The selective reduction of the aldehyde group in nitrobenzaldehydes without affecting the nitro group is a key transformation in organic synthesis. This chemoselectivity is challenging because the nitro group is also susceptible to reduction. However, various catalytic systems have been developed to achieve this transformation with high efficiency.

Unsupported, water-soluble gold (Au) nanospheres and nanorods have been employed as catalysts for the chemoselective hydrogenation of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol in water. acs.org Under conditions of 80 °C and 20 bar of H₂, these gold nanocatalysts demonstrate high activity and can achieve up to 99.9% conversion with approximately 100% selectivity for the alcohol product. acs.org This contrasts with other systems that preferentially reduce the nitro group. acs.org The reaction principle allows for the potential reduction of 4-nitrobenzaldehyde to three different products: 4-nitrobenzyl alcohol, 4-aminobenzaldehyde, or the fully hydrogenated 4-aminobenzyl alcohol. acs.org

Another effective catalyst is a tin-promoted ruthenium boride amorphous alloy supported on silica (B1680970) gel. thieme-connect.de This system can transform various aldehydes, including 4-nitrobenzaldehyde, into their corresponding alcohols with 100% selectivity under mild conditions (0.1 MPa H₂, 30 °C). thieme-connect.de Similarly, zinc borohydride (B1222165) complexes, such as [Zn(BH₄)₂(2-MeOpy)] and [Zn(BH₄)₂(2-Mepy)], have been shown to efficiently reduce aldehydes to alcohols in high yields at room temperature. orientjchem.org The reductive amination of 4-nitrobenzaldehyde using sodium borohydride (NaBH₄) in the presence of acetic acid can also yield benzylamine (B48309) derivatives. arkat-usa.org

Catalyst/ReagentSubstrateProductConditionsConversion/YieldSelectivitySource
Au Nanorods4-Nitrobenzaldehyde4-Nitrobenzyl Alcohol80 °C, 20 bar H₂, H₂O99.9%~100% acs.org
Ru-B/Sn/SiO₂4-Nitrobenzaldehyde4-Nitrobenzyl Alcohol30 °C, 0.1 MPa H₂100% (in 12h)100% thieme-connect.de
[Zn(BH₄)₂(2-Mepy)]BenzaldehydeBenzyl AlcoholRoom Temp, CH₃CN95% Yield- orientjchem.org
NaBH₄ / Acetic Acid4-NitrobenzaldehydeN-substituted BenzylamineRefluxGood Yields- arkat-usa.org

Demethylation Reactions of Methoxy (B1213986) Groups on Related Structures

While this compound does not possess a methoxy group, the demethylation of methoxy groups on structurally related nitroaromatic compounds is a significant reaction. This process converts an aryl methyl ether into a phenol (B47542), which can alter the compound's chemical properties and biological activity.

For instance, the methoxy group in 2-Methoxy-4-nitrobenzaldehyde can be cleaved to yield the corresponding phenol derivative using reagents like boron tribromide. guidechem.com Other methods involve using acidic concentrated lithium bromide (ACLB), which can efficiently demethylate various lignin-derived aromatic compounds under moderate conditions (e.g., 1.5 M HCl, 110 °C). nih.gov The mechanism involves the protonation of the ether oxygen followed by an SN2 substitution with a bromide ion. nih.gov

The electronic nature of other substituents on the aromatic ring influences the rate of demethylation. Electron-donating groups tend to promote the reaction, whereas electron-withdrawing groups, such as the nitro group, can retard it. nih.gov In another example, the demethylation of a methoxy group to produce the drug tolcapone (B1682975) is achieved using 30% aqueous hydrobromic acid in boiling acetic acid. scielo.br

ReagentSubstrate TypeKey FindingSource
Boron Tribromide2-Methoxy-4-nitrobenzaldehydeCan cleave the methoxy group to form a phenol. guidechem.com
Acidic Concentrated Lithium Bromide (ACLB)Lignin-derived aromaticsEfficient demethylation under moderate conditions. Electron-withdrawing groups can slow the reaction. nih.gov
Hydrobromic Acid in Acetic AcidNitrocatechol precursorUsed in the synthesis of the drug tolcapone. scielo.br

Morita-Baylis-Hillman Reactions Utilizing 2-Nitrobenzaldehyde (B1664092) Precursors

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene in the presence of a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane). journals.co.za This reaction generates densely functionalized molecules. researchgate.net Using 2-nitrobenzaldehyde as the aldehyde component provides access to versatile synthetic intermediates. tandfonline.com

The reaction of 2-nitrobenzaldehyde with activated alkenes such as methyl acrylate (B77674) or methyl vinyl ketone yields the corresponding MBH adducts. researchgate.nettandfonline.com These adducts are valuable synthons for constructing more complex, drug-like scaffolds. tandfonline.com For example, catalytic reduction of the nitro group in these adducts can lead to a direct cyclization, forming quinoline derivatives under remarkably mild conditions. researchgate.net The specific product, such as a 2-quinolone, depends on the nature of the activated alkene used. journals.co.za The MBH methodology has been successfully applied to the synthesis of various heterocyclic systems, demonstrating its importance in medicinal chemistry. journals.co.zatandfonline.com

Aldehyde PrecursorActivated AlkeneCatalystProduct TypeApplication/SignificanceSource
2-NitrobenzaldehydeMethyl AcrylateDABCOMBH AdductSynthon for 2-quinolones after reductive cyclization. journals.co.zaresearchgate.nettandfonline.com
2-NitrobenzaldehydeMethyl Vinyl KetoneDABCOMBH AdductUsed to prepare quinoline derivatives. researchgate.nettandfonline.com
Nitrobenzaldehydes1-Benzopyran-4(4H)-one derivativesTrimethylamineMBH AdductAdducts transformed into novel indolizine-fused-chromone frameworks. rsc.org

Tandem Three-Component Reactions

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur under the same conditions without the need to isolate intermediates. Nitrobenzaldehydes are effective substrates in such multi-component reactions for the efficient construction of complex molecular architectures.

One example is a three-component reaction involving 4-nitrobenzaldehyde, methyl acrylate, and diethyl malonate, catalyzed by ethyl diphenylphosphine. mdpi.com This process efficiently creates highly functionalized compounds containing both hydroxyl and ester groups in a single step. mdpi.comresearchgate.net

Another application is the synthesis of 2-amino-3-cyano-4H-chromenes through a three-component reaction of an aldehyde (like 4-nitrobenzaldehyde), an active methylene compound (like dimedone), and malononitrile. ua.es Similarly, a copper-catalyzed tandem system has been developed for an aldol-'click' reaction, using p-nitrobenzaldehyde as one of the key reactants. mdpi.com Furthermore, a one-pot, four-component reaction has been devised to produce complex dimeric quinoline derivatives, showcasing the power of tandem strategies in heterocyclic synthesis. rsc.org

ReactantsCatalystProduct ClassSource
4-Nitrobenzaldehyde, Methyl Acrylate, Diethyl MalonateEthyl DiphenylphosphineHighly functionalized adducts mdpi.com
4-Nitrobenzaldehyde, Dimedone, MalononitrilePiperazine-GO2-Amino-3-cyano-4H-chromenes ua.es
p-Nitrobenzaldehyde, Phenylacetylene, N₃CetCu(I)-PhTzVal₃ (metallogel)Tandem aldol-'click' products mdpi.com
2-Aminobenzophenone, Acetylacetone, Benzaldehyde, MalononitrileCa(OTf)₂Dimeric quinoline derivatives rsc.org

Solid-State Reaction Mechanisms and Eutectic Phases

Solvent-free, solid-state reactions are a cornerstone of green chemistry. Mechanistic studies of these reactions involving nitrobenzaldehydes have revealed fascinating insights, particularly regarding the role of eutectic phases. A eutectic phase is a liquid or melted mixture of solid reactants that forms at a temperature lower than the melting points of the individual components. researchgate.net

The Friedel-Crafts hydroxyalkylation between indole (B1671886) derivatives and 4-nitrobenzaldehyde has been studied extensively using solid-state NMR and DFT calculations. unito.itrsc.org Research shows that this "solid-state" reaction actually proceeds through the formation of a melted phase. unito.itrsc.orgresearchgate.net This liquid eutectic allows for sufficient molecular mobility for the reaction to occur. unito.it

Using specialized solid-state NMR techniques, researchers were able to observe and characterize the transient hydroxylic intermediates formed within the melt. unito.itrsc.org These studies provide direct evidence for the reaction mechanism at an atomic level. DFT calculations further supported the experimental findings, showing that the formation of the intermediate and the final product from the reactants is thermodynamically favorable. rsc.org Such investigations highlight that many reactions reported as occurring in the solid phase actually rely on the formation of a transient liquid eutectic phase to proceed. researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation in Research of 2 Methyl 4 Nitrobenzaldehyde

X-ray Crystallography for Solid-State Molecular Architecture

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

While crystallographic studies for isomers such as 4-Methyl-3-nitrobenzaldehyde have been published, detailing their crystal structures stabilized by weak intermolecular C—H⋯O hydrogen bonds, this information cannot be extrapolated to 2-Methyl-4-nitrobenzaldehyde. The precise positioning of the methyl and nitro substituents on the benzaldehyde (B42025) ring significantly influences the molecule's electronic distribution and steric profile, which in turn dictates the nature and geometry of intermolecular interactions. Therefore, presenting data from its isomers would be scientifically inaccurate and speculative.

Without a crystallographic analysis of this compound, a detailed and factual account of its intermolecular interactions and crystal packing, including the requested data tables, cannot be provided at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of molecules like 2-Methyl-4-nitrobenzaldehyde, offering a balance between accuracy and computational cost. DFT calculations can elucidate geometric parameters, orbital energies, spectroscopic signatures, and the distribution of charge within the molecule.

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. harvard.edu Using methods such as B3LYP combined with a basis set like 6-31G(d,p), researchers can calculate the equilibrium geometry of this compound. orientjchem.orgmdpi.com This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles.

The optimization would confirm the planar nature of the benzene (B151609) ring, with the methyl, aldehyde, and nitro groups as substituents. Key structural parameters predicted would include the precise bond lengths of the C=O in the aldehyde group, the N-O bonds in the nitro group, and the C-N bond connecting the nitro group to the ring. The calculations would also reveal the rotational barriers and preferred orientations of the aldehyde and nitro groups relative to the phenyl ring. For instance, studies on related nitro derivatives show that the nitro group may be slightly twisted out of the plane of the phenyl ring to minimize steric hindrance. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on calculations for similar aromatic compounds. Actual values would be determined from a specific DFT calculation.

ParameterDescriptionPredicted Value
C-C (ring)Aromatic carbon-carbon bond length~1.39 Å
C-C (ring-CHO)Bond length between ring and aldehyde carbon~1.49 Å
C=OCarbonyl bond length in the aldehyde group~1.21 Å
C-NBond length between ring and nitro group nitrogen~1.48 Å
N-ONitro group nitrogen-oxygen bond length~1.23 Å
∠O-N-OAngle within the nitro group~124°
∠C-C-O (aldehyde)Angle within the aldehyde group~125°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comlibretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comossila.com

For this compound, DFT calculations can determine the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. core.ac.uk The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. libretexts.org The presence of the electron-withdrawing nitro and aldehyde groups is expected to lower the energy of the LUMO, enhancing the molecule's electrophilic character. core.ac.uk

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: Values are illustrative and would be derived from specific DFT calculations.

PropertyDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.0 to -8.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 to -3.5
Energy Gap (ΔE)Difference between LUMO and HOMO energies4.0 to 5.5

DFT calculations are highly effective at predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a full set of vibrational frequencies can be obtained. orientjchem.org These theoretical frequencies can then be compared to experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes. For this compound, characteristic predicted frequencies would include the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-H stretching modes, and various aromatic ring vibrations. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). mdpi.comikprress.org The calculations yield the excitation energies and oscillator strengths for electronic transitions. mdpi.com For nitrobenzaldehyde isomers, studies have shown characteristic absorptions including weak n→π* transitions at longer wavelengths and strong π→π* transitions at shorter wavelengths, which are influenced by the nitro and benzene groups. researchgate.net Similar transitions would be predicted for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov

For this compound, the MEP surface would show significant negative potential around the oxygen atoms of both the nitro group and the aldehyde group, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential would likely be concentrated around the hydrogen atom of the aldehyde group and the aromatic protons. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and intermolecular interactions in different environments, such as in a solvent. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape. This would involve studying the rotation of the aldehyde and nitro functional groups relative to the benzene ring. These simulations can reveal the flexibility of the molecule, the time-averaged distribution of different conformers, and the potential energy barriers between them. nih.gov This information is vital for understanding how the molecule's shape fluctuates and how this might influence its ability to interact with other molecules or biological targets.

Quantitative Structure-Activity Relationships (QSAR) and Computational Models for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.orgmedcraveonline.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation with their measured activity. medcraveonline.comnih.gov

This compound could be included in a QSAR study, for example, to predict its toxicity. nih.govmdpi.com DFT calculations would be used to compute various quantum chemical descriptors for the molecule. core.ac.uk These descriptors could include:

Electronic Descriptors: HOMO and LUMO energies, electrophilicity index (ω), and dipole moment. core.ac.uk

Topological Descriptors: Indices that describe the branching and connectivity of the molecule.

Physicochemical Descriptors: Such as the logarithm of the octanol/water partition coefficient (logP), which describes hydrophobicity. core.ac.uk

A study on the toxicity of nitrobenzenes, for instance, successfully used a combination of descriptors including LUMO energy, electrophilicity index, and logP to build a predictive QSAR model. core.ac.uk By calculating these same descriptors for this compound, its activity could be predicted using the established model, providing a rapid assessment without direct experimental testing.

Correlation of ¹³C-NMR Chemical Shifts with Reaction Yields and Rates

The chemical shift of a nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to its local electronic environment. For this compound, the ¹³C-NMR chemical shift of the carbonyl carbon is of particular interest as it directly reflects the electrophilicity of the aldehyde functional group. While specific studies directly correlating the ¹³C-NMR chemical shifts of this compound with its reaction yields and rates are not extensively documented, the underlying principle is a cornerstone of physical organic chemistry.

The electronic nature of the substituents on the benzene ring—in this case, the electron-donating methyl group and the electron-withdrawing nitro group—modulates the electron density at the carbonyl carbon. An electron-withdrawing group deshields the carbon, shifting its resonance to a higher frequency (higher ppm value). This increased deshielding corresponds to a greater partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. Consequently, a higher ¹³C-NMR chemical shift for the carbonyl carbon is expected to correlate with faster reaction rates for nucleophilic addition reactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies often use calculated electronic descriptors to model and predict chemical reactivity. researchgate.netresearchgate.netjmaterenvironsci.com For a series of substituted benzaldehydes, a linear correlation can often be established between the carbonyl ¹³C-NMR chemical shift and the logarithm of the rate constant (log k) for a given reaction. Studies on various substituted benzaldehydes have established methodologies for predicting these chemical shifts based on substituent chemical shift (SCS) increments. nih.govresearchgate.net

Below is a conceptual table illustrating the expected correlation for a series of substituted benzaldehydes in a hypothetical nucleophilic addition reaction.

CompoundSubstituentsCarbonyl ¹³C Shift (δ, ppm) (Predicted)Relative Reaction Rate (k_rel)
4-Methoxybenzaldehyde4-OCH₃ (EDG)190.70.5
4-Methylbenzaldehyde4-CH₃ (EDG)191.90.8
Benzaldehyde (B42025)None192.31.0
This compound 2-CH₃ (EDG), 4-NO₂ (EWG) 191.5 ~25
4-Nitrobenzaldehyde (B150856)4-NO₂ (EWG)190.330

Note: The data in this table is illustrative, based on established chemical principles and data for analogous compounds. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The predicted shift for this compound is complex due to ortho and para effects.

Thermodynamic Parameters and Solubility Modeling

The solubility of this compound in various solvents is a critical parameter for its purification, crystallization, and use in synthesis. Thermodynamic modeling allows for the prediction and correlation of this solubility, providing insight into the dissolution process. While direct, comprehensive experimental solubility data for this compound is limited in publicly available literature, extensive studies on the highly analogous compound 4-nitrobenzaldehyde provide a robust framework for understanding its behavior. researchgate.net

The dissolution of a solute in a solvent can be described by its thermodynamic functions of mixing, including Gibbs energy, enthalpy, and entropy. These parameters reveal whether the dissolution process is spontaneous and whether it is driven by energetic or entropic factors. libretexts.orguni-leipzig.dewikipedia.org

Gibbs Energy, Enthalpy, and Entropy of Mixing

The thermodynamic properties of mixing for a solute in various solvents can be calculated from experimental solubility data measured at different temperatures.

Gibbs Free Energy of Mixing (Δ_mix_G) : This parameter determines the spontaneity of the dissolution process. A negative value indicates a spontaneous process. For ideal solutions, the Gibbs energy of mixing is always negative. libretexts.org

Enthalpy of Mixing (Δ_mix_H) : This represents the heat absorbed or released during dissolution at constant pressure. A positive value (endothermic) means heat is absorbed, while a negative value (exothermic) means heat is released. uni-leipzig.de For many nitroaromatic compounds, the process is endothermic, indicating that energy is required to overcome the crystal lattice energy of the solute and the intermolecular forces within the solvent. researchgate.net

Entropy of Mixing (Δ_mix_S) : This reflects the change in disorder of the system upon mixing. The dissolution of a crystalline solid into a liquid solvent typically results in a large increase in disorder, leading to a positive entropy of mixing, which is the primary driving force for an endothermic dissolution process. wikipedia.orgpressbooks.pub

Studies on 4-nitrobenzaldehyde show that its dissolution in many organic solvents is a spontaneous (negative Δ_mix_G) and endothermic (positive Δ_mix_H) process, driven by a positive entropy change (positive Δ_mix_S). researchgate.net

The table below shows the calculated thermodynamic mixing parameters for the analogous compound 4-nitrobenzaldehyde in various solvents at a mean temperature of 293.15 K, derived from experimental solubility data.

SolventΔ_mix_G (kJ·mol⁻¹)Δ_mix_H (kJ·mol⁻¹)Δ_mix_S (J·mol⁻¹·K⁻¹)
N,N-Dimethylformamide-10.1516.5190.93
Acetone (B3395972)-9.2818.0293.15
Ethyl Acetate (B1210297)-7.2121.0796.48
Methanol-5.9321.9995.24
Toluene (B28343)-5.9923.3699.98
Ethanol (B145695)-5.4123.0196.93

Source: Data derived from solubility studies on 4-nitrobenzaldehyde. researchgate.net

Solubility Prediction Models (Apelblat, λh, Wilson, NRTL Models)

To correlate the experimental solubility of a compound with temperature, several thermodynamic models are widely used. These models are essential for interpolating solubility at different temperatures and for process design and optimization. The most common models include the modified Apelblat equation, the λh (Buchowski) equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. nih.govresearchgate.netresearchgate.net

Modified Apelblat Model : This is a semi-empirical equation that relates mole fraction solubility to temperature. It is widely used due to its simplicity and accuracy in fitting experimental data.

λh Model : This model, also known as the Buchowski-Ksiazczak equation, is another simple and effective model for correlating solubility data.

Wilson and NRTL Models : These are activity coefficient models that are more complex and are used to describe the non-ideal behavior of liquid mixtures. They can provide a more fundamental understanding of the molecular interactions in the solution.

For the analogous compound 4-nitrobenzaldehyde, these four models have been successfully used to correlate its solubility in various solvents. The accuracy of these models is typically evaluated using the Relative Average Deviation (RAD) and the Root-Mean-Square Deviation (RMSD). Across multiple studies of similar compounds, the modified Apelblat equation often provides the best fit with the lowest deviation values. researchgate.netresearchgate.net

The table below presents the correlation results (RAD %) for the solubility of 4-nitrobenzaldehyde in different solvents using the four models.

SolventModified Apelblatλh ModelWilson ModelNRTL Model
N,N-Dimethylformamide0.280.810.690.70
Acetone0.230.610.440.45
Ethyl Acetate0.230.720.530.54
Methanol0.271.110.820.83
Toluene0.290.750.570.57
Ethanol0.281.120.820.83

Source: Data derived from solubility studies on 4-nitrobenzaldehyde. researchgate.net Lower RAD % values indicate a better correlation.

Applications and Derivatization in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the functional groups on the 2-Methyl-4-nitrobenzaldehyde ring makes it a key intermediate in multi-step organic syntheses. The aldehyde functional group is particularly important as it readily participates in condensation, oxidation, and reduction reactions, as well as in the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to the construction of more complex molecular architectures. For example, the aldehyde can be a precursor to the corresponding carboxylic acid, 2-methyl-4-nitrobenzoic acid, a critical component in the synthesis of certain pharmaceuticals. google.comnbinno.com The nitro group can be reduced to an amine, which can then be further modified, while the methyl group can also be functionalized, adding to the compound's synthetic utility.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

This compound is a significant precursor in the synthesis of various bioactive molecules and pharmaceutical intermediates, including anticancer agents and receptor antagonists.

This compound serves as a direct precursor to 2-methyl-4-nitrobenzoic acid, a key intermediate in the synthesis of Tolvaptan. google.comnbinno.com Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and liver cirrhosis. The synthesis of Tolvaptan involves the conversion of 2-methyl-4-nitrobenzoic acid into 2-methyl-4-nitrobenzoyl chloride. This acid chloride is then reacted with other synthetic intermediates in subsequent steps to construct the final Tolvaptan molecule. google.com While various methods exist for synthesizing 2-methyl-4-nitrobenzoic acid, such as the oxidation of 4-nitro-o-xylene, the direct oxidation of this compound represents a straightforward synthetic route to this crucial precursor. google.comchemicalbook.com

This compound is utilized in the synthesis of analogues of Combretastatin (B1194345) A-4, a potent natural product known for its ability to inhibit tubulin polymerization, a critical process in cell division. nih.gov Due to the poor water solubility and potential for isomerization of natural Combretastatin A-4, researchers have developed synthetic analogues to improve its pharmaceutical properties. nih.gov In one synthetic pathway, this compound is condensed with a substituted phenylacetonitrile (B145931) derivative to form a stilbene (B7821643) nitrile intermediate. This intermediate is then further modified, including the reduction of the nitro group, to produce a series of Combretastatin analogues. nih.gov The introduction of a methyl group from this compound onto the B-ring of the combretastatin structure is a strategy explored to enhance the biological activity and solubility of these potential anticancer agents. nih.gov

Table 1: Synthesis of Combretastatin A-4 Analogues using this compound
Reactant 1Reactant 2Key Reaction StepIntermediate FormedFinal Product ClassTherapeutic Target
(3,4,5-Trimethoxyphenyl)acetonitrile derivativeThis compoundCondensation ReactionStilbene nitrile with nitro and methyl groupsCombretastatin A-4 AnaloguesTubulin Polymerization

The aldehyde group of this compound is a prime site for the synthesis of Schiff bases and hydrazones, two classes of compounds with a broad spectrum of biological activities. researchgate.net Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine. Hydrazones are formed through the reaction of an aldehyde with a hydrazine (B178648) derivative. chemicalbook.com

The resulting molecules, which incorporate the 2-methyl-4-nitrophenyl moiety, have been investigated for various therapeutic applications. The presence of the azomethine group (-C=N-) in these compounds is considered a key structural feature for their biological activity. nih.gov Research on Schiff bases and hydrazones derived from various nitrobenzaldehydes has demonstrated their potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. chemicalbook.com

Table 2: General Synthesis and Activities of Schiff Base and Hydrazone Derivatives
Starting AldehydeReactant TypeResulting Compound ClassKey Functional GroupReported Biological Activities
This compoundPrimary AmineSchiff Base-HC=N-Anticancer, Antimicrobial, Anticonvulsant
This compoundHydrazine/HydrazideHydrazone-NH-N=CH-Antimicrobial, Antifungal, Anti-inflammatory

Derivatives of this compound are important in the development of new antimicrobial and antifungal agents. The synthesis of novel compounds by modifying the aldehyde group is a common strategy to create molecules with enhanced potency against various pathogens.

For instance, 2-methyl-4-nitroimidazole derivatives have been synthesized and evaluated for their antifungal properties. These compounds, which can be conceptually derived from precursors like this compound, have shown significant activity against fungal strains such as Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans. Similarly, hydrazone derivatives synthesized from nitrobenzaldehydes have demonstrated promising antifungal and anti-biofilm effects against Candida species, highlighting the potential of this class of compounds in addressing invasive fungal infections. The synthesis of Schiff bases from substituted benzaldehydes has also yielded compounds with notable activity against various bacteria and fungi.

Formation of Heterocyclic Compounds (e.g., Pyrazoles, Dihydropyridines, Quinolones, Quinolines)

This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. The presence of the aldehyde group allows for condensation reactions, while the nitro group can be used as a precursor to an amino group, enabling cyclization pathways.

Quinolines: A significant application of 2-nitro-substituted benzaldehydes, including this compound, is in the synthesis of quinolines via a modified Friedländer annulation. The classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an active methylene (B1212753) group. Due to the limited commercial availability of substituted 2-aminobenzaldehydes, an effective one-pot strategy involves the in situ reduction of the corresponding 2-nitrobenzaldehyde (B1664092). nih.gov In this domino reaction, iron powder in acetic acid is commonly used to reduce the nitro group to the amine, which then immediately undergoes condensation with an active methylene compound (AMC) present in the mixture to form the quinoline (B57606) ring system. nih.gov This method is highly efficient and tolerates a wide range of functional groups on the active methylene component. nih.gov

The general reaction involves the initial reduction of the nitro group, followed by a Knoevenagel condensation between the newly formed 2-aminobenzaldehyde and the active methylene compound. The final step is an intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring. nih.gov

Table 1: Examples of Active Methylene Compounds for Quinoline Synthesis This table illustrates various reactants that can be used in a modified Friedländer synthesis with a 2-aminobenzaldehyde (generated in situ from a 2-nitrobenzaldehyde) to produce substituted quinolines.

Active Methylene Compound (AMC)Resulting Quinoline Substituent Pattern
Ethyl acetoacetate2-Methylquinoline-3-carboxylate
2,4-Pentanedione2,4-Dimethylquinoline
Benzoylacetonitrile2-Phenylquinoline-3-carbonitrile
Methyl 4,4-dimethyl-3-oxopentanoateMethyl 2-(tert-butyl)quinoline-3-carboxylate nih.gov
1-Phenyl-1,3-butanedione(2-Methylquinolin-3-yl)(phenyl)methanone nih.gov

Dihydropyridines: this compound is a suitable aldehyde component for the Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. The use of nitro-substituted benzaldehydes is well-established in the synthesis of dihydropyridine derivatives, which are known for their significant pharmacological activities, particularly as calcium channel blockers. The reaction proceeds through the formation of a Knoevenagel condensation product and an enamine, which then combine and cyclize to form the 1,4-dihydropyridine (B1200194) ring.

Quinolones: The synthesis of quinolin-2(1H)-ones, also known as 2-quinolones, can be achieved using o-nitrobenzaldehydes as starting materials. One modern approach involves a palladium-catalyzed reductive aminocarbonylation reaction. In this process, an o-nitrobenzaldehyde reacts with a benzylic ammonium (B1175870) triflate in the presence of a palladium catalyst. organic-chemistry.org This method provides a pathway to a variety of 3-arylquinolin-2(1H)-ones with good yields and tolerance for various functional groups. organic-chemistry.org

Pyrazoles: While direct synthesis examples using this compound are not extensively detailed, a common route to pyrazole (B372694) derivatives involves the Knoevenagel condensation of a substituted aromatic benzaldehyde (B42025) with a compound containing an active methylene group flanked by two nitrogen atoms, such as a pyrazolone. For instance, the reaction of a benzaldehyde with 3-methyl-1-phenyl-5-pyrazolone in the presence of a base like piperidine (B6355638) yields a 4-benzylidene-pyrazolone derivative. This reaction is applicable to a wide range of substituted benzaldehydes.

Development of Advanced Materials and Functional Molecules

The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials, although its application in this area is not as widely documented as its use in heterocyclic synthesis.

Incorporation into Polymer Chains to Enhance Material Performance

The incorporation of specific functional molecules, or monomers, into polymer chains is a key strategy for designing materials with tailored properties such as thermal stability, photo-responsiveness, or specific chemical reactivity. While functionally related compounds like other nitro-substituted or phenolic aldehydes have been used to synthesize specialized polymers, the direct incorporation of this compound into polymer backbones to enhance material performance is not a prominently reported application in the reviewed scientific literature. ed.ac.ukmdpi.com

Applications in Analytical Chemistry for Developing Sensitive Assays

The development of sensitive assays often relies on molecules that can act as specific recognition elements or signal reporters. The aldehyde group of this compound can react with certain analytes (e.g., hydrazines, amines) to form Schiff bases, which may have distinct spectroscopic properties (e.g., color or fluorescence) useful for detection. However, based on available literature, the specific use of this compound as a primary component for developing sensitive analytical assays is not a widely explored field. Related compounds, such as 2-nitrobenzaldehyde, have found niche applications, for example, as a chemical actinometer for quantifying UV light exposure in photostability testing. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Derived Compounds

The biological activity of heterocyclic compounds derived from this compound is significantly influenced by the substituents on the aromatic ring. The methyl and nitro groups play crucial roles in modulating the steric, electronic, and lipophilic properties of the final molecule, which in turn affect its interaction with biological targets.

For dihydropyridine derivatives, SAR studies have established that the presence of an aryl ring at the 4-position is critical for optimal activity, particularly for calcium channel modulation. nih.gov The nature and position of substituents on this aryl ring are key determinants of potency. Electron-withdrawing groups, such as the nitro group in derivatives of this compound, are generally required for high antagonist activity. nih.govresearchgate.net The position of the substituent is also vital; ortho or meta substitution often leads to higher activity compared to para substitution.

In the case of quinoline derivatives, the presence and position of a nitro group can have a profound impact on biological effects like cytotoxicity. A comparative study of 2-styryl-quinolines bearing either an 8-nitro group or an 8-hydroxy group found that the hydroxy-substituted compounds generally exhibited better cytotoxicity against HeLa cancer cells than their nitro-substituted counterparts. nih.govacs.org This suggests that for this particular scaffold, the strong electron-withdrawing nature and potential metabolic pathways of the nitro group may be less favorable for this specific activity compared to a hydroxyl group. nih.govacs.org The study also highlighted that an electron-withdrawing group on the styryl portion of the molecule, such as bromine, enhanced cytotoxicity in both the nitro- and hydroxy-substituted series. nih.govacs.org

Table 2: Cytotoxicity of Substituted 2-Styryl-quinolines against HeLa Cells Data adapted from studies on the structure-activity relationship of quinoline derivatives. nih.govacs.org

Compound IDSubstituent at Quinoline C-8Substituent at Styryl Ring (para)IC₅₀ (µM)
S1B-NO₂-SCH₃10.37
S2B-NO₂-OCH₃9.87
S3B-NO₂-Br2.90
S1A-OH-SCH₃4.69
S2A-OH-OCH₃4.01
S3A-OH-Br2.52

These findings underscore the principle that while general trends in SAR can be established (e.g., the need for electron-withdrawing groups), the ultimate biological activity is a complex interplay of multiple factors, including the specific heterocyclic core, the precise location of substituents, and the nature of the biological target.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 2-Methyl-4-nitrobenzaldehyde

The current body of research on this compound primarily defines its role as a crucial, yet specialized, intermediate in organic synthesis. Unlike its more extensively studied isomers, such as 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856), dedicated research into the fundamental properties and novel applications of this compound is limited. Its principal documented application lies in its utility as a precursor in the synthesis of more complex molecules, particularly within the pharmaceutical industry.

A significant aspect of its known synthetic value is its relationship with 2-methyl-4-nitrobenzoic acid. This carboxylic acid derivative is a key intermediate in the synthesis of the V2 receptor antagonist, tolvaptan, a medication used to treat hyponatremia (low blood sodium levels) associated with various conditions. google.com The synthesis of this compound is often a step towards producing this acid. For instance, it can be prepared via the oxidation of (2-methyl-4-nitro-phenyl)-methanol. ambeed.com

The existing literature and patents focus more on the synthesis of its derivatives rather than on the compound itself. For example, methods have been developed for the selective oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, highlighting the industrial importance of this structural framework. google.com While research on related nitrobenzaldehydes explores their use in creating Schiff bases, hydrazones, and other compounds with potential biological activities, similar explorations for the 2-methyl-4-nitro isomer are not as prevalent in the scientific literature. wiserpub.comwiserpub.comresearchgate.net Therefore, the current research landscape positions this compound as a functional building block rather than a primary subject of investigation.

Identification of Knowledge Gaps and Untapped Research Avenues

The focused role of this compound as a synthetic intermediate reveals significant knowledge gaps and numerous opportunities for future research.

Key Knowledge Gaps:

Biological Activity Profile: There is a notable lack of comprehensive studies on the intrinsic biological and pharmacological properties of this compound. The bioactivity of derivatives of other nitrobenzaldehyde isomers, which include antitubercular, antifungal, antibacterial, and anticancer properties, suggests that this compound and its direct derivatives warrant investigation. wiserpub.comwiserpub.comresearchgate.net

Material Science Applications: The potential of this compound in materials science is largely unexplored. Nitroaromatic compounds can be precursors to dyes, polymers with specific electronic properties, and corrosion inhibitors. wiserpub.com Research is needed to determine if the unique substitution pattern of this molecule offers advantages in these areas.

Detailed Reactivity Studies: While its role as an aldehyde is understood, in-depth mechanistic studies on its reactivity, particularly how the interplay between the ortho-methyl and para-nitro groups influences the aldehyde functionality, are scarce. Such studies could reveal novel synthetic pathways and applications. The electronic effects of the nitro group are known to enhance the reactivity of the aldehyde in reactions like the Henry (nitroaldol) reaction, but the specific impact of the additional methyl group is not well-documented. rsc.org

Photochemical Properties: Nitrobenzaldehyde isomers are often used as photolabile protecting groups in organic synthesis. Investigating the photochemical properties of this compound could open avenues for its use in photochemistry and photobiology.

Untapped Research Avenues:

Synthesis of Novel Heterocycles: Its structure is well-suited for serving as a scaffold for synthesizing novel heterocyclic compounds, which are a cornerstone of medicinal chemistry.

Development of Chemo-sensors: Derivatives of 2-nitrobenzaldehyde have been explored for developing fluorescent molecular sensors. wiserpub.com Similar derivatization of this compound could lead to new sensors for detecting specific analytes.

Exploration in Asymmetric Catalysis: Asymmetric aldol (B89426) condensation reactions using substituted nitrobenzaldehydes are an active area of research. mdpi.com Investigating this compound as a substrate in such reactions could lead to the synthesis of valuable chiral molecules.

Prospective Methodological Advancements and Emerging Applications

Future research is likely to focus on both improving the synthesis of this compound and expanding its applications based on the chemistry of related compounds.

Prospective Methodological Advancements:

Greener Synthesis Routes: A significant advancement would be the development of more environmentally friendly and efficient synthetic methods. Current industrial syntheses of related compounds often rely on harsh oxidizing agents. Future methods could focus on catalytic oxidation using greener oxidants or biocatalytic approaches. Research into biocatalysis, for example, has demonstrated the oxidation of p-nitrotoluene to p-nitrobenzaldehyde, a pathway that could potentially be adapted. acs.org

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound and its derivatives could offer improved safety, scalability, and product purity, which is particularly important when dealing with nitrated organic compounds.

Computational Modeling: The use of Density Functional Theory (DFT) and other computational methods can predict the reactivity, spectral properties, and potential for intermolecular interactions of the molecule. materialsciencejournal.org Such studies can guide experimental work, saving time and resources in the development of new applications.

Emerging Applications:

Medicinal Chemistry Scaffolds: Beyond its role as an intermediate for existing drugs, it could be used to generate novel N-acylhydrazones, a class of compounds known for a wide range of biological activities and metal-chelating properties relevant to neurodegenerative diseases. beilstein-journals.org

Functional Materials: As an analogue of other nitrobenzaldehydes, it could find use in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), where the aldehyde group can participate in framework formation and the nitro group can be post-synthetically modified or contribute to the material's properties. mdpi.comresearchgate.net

Agrochemicals: The nitroaromatic scaffold is present in many agrochemicals. Screening this compound and its derivatives for herbicidal, insecticidal, or fungicidal activity represents a plausible area for new applications.

Broader Impact on Medicinal Chemistry, Materials Science, and Green Chemistry

The exploration of this compound beyond its current use has the potential for significant impact across several scientific disciplines.

Medicinal Chemistry: The primary impact remains its role in synthesizing high-value pharmaceuticals. However, by serving as a starting material for compound libraries, it could contribute to drug discovery programs targeting a range of diseases. The structural motifs accessible from this compound, such as substituted quinolines and other heterocycles, are of perennial interest in medicinal chemistry.

Materials Science: In materials science, the impact would be in the creation of novel functional materials. The polarity and reactivity of the molecule could be harnessed to design new polymers, dyes, or nonlinear optical materials. Its derivatives could be incorporated into polymer backbones to modify properties like thermal stability, conductivity, or photo-responsiveness. researchgate.net

Green Chemistry: The push to develop cleaner synthetic routes for this compound and its derivatives aligns with the core principles of green chemistry. A patent for the related 2-methyl-4-nitrobenzoic acid already describes using dilute nitric acid to replace traditional heavy-metal oxidants like potassium permanganate (B83412), reducing environmental pollution. google.com Further research into biocatalytic and chemocatalytic methods would continue this trend, minimizing waste and improving the sustainability of chemical manufacturing processes.

Collaborative and Interdisciplinary Research Opportunities

Realizing the full potential of this compound will require collaboration across various scientific fields.

Synthetic Chemistry and Catalysis: Organic chemists can collaborate with catalysis experts to develop novel, efficient, and stereoselective transformations of the aldehyde group, guided by computational chemists who can model reaction pathways.

Medicinal Chemistry and Pharmacology: Synthetic chemists can design and create libraries of derivatives based on the this compound scaffold. These libraries can then be screened by pharmacologists and biologists to identify new drug leads and understand their mechanisms of action.

Materials Science and Engineering: Chemists can partner with material scientists to incorporate this molecule into new materials. This could involve polymer chemists for creating novel plastics, or solid-state chemists and physicists for developing electronic or photonic materials.

Biochemistry and Green Chemistry: Collaboration with biochemists and enzymologists could lead to the discovery or engineering of enzymes capable of producing or modifying this compound through biocatalytic routes, advancing the goals of green chemistry.

By fostering such interdisciplinary research, the scientific community can move this compound from its current status as a simple building block to a versatile platform for innovation in medicine, materials, and sustainable technology.

Q & A

Q. How can computational methods predict the reactivity and electronic properties of this compound in catalytic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, highlighting electrophilic sites (e.g., nitro group for nucleophilic attack). Solvent effects can be simulated using polarizable continuum models (PCM). Comparing HOMO-LUMO gaps with analogs (e.g., 4-nitrobenzaldehyde) reveals electronic influences of the methyl substituent .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Structural Analog Comparison : Tabulate bioactivity data for analogs (e.g., 4-methoxy-2-nitrobenzaldehyde) to identify substituent-activity relationships (see example table below).

  • Dose-Response Studies : Test compounds across a concentration gradient (e.g., 1–100 µM) to establish EC₅₀/IC₅₀ values.

  • Metabolic Profiling : Use LC-MS to identify metabolites that may influence observed activity .

    CompoundAntifungal IC₅₀ (µM)Antioxidant EC₅₀ (µM)Reference
    This compound25.348.7Hypothetical Data
    4-Methoxy-2-nitrobenzaldehyde18.962.1

Q. How can crystallographic data improve the design of this compound-based coordination complexes?

  • Methodological Answer : Single-crystal XRD (via SHELXL) reveals bond lengths and angles critical for metal-ligand interactions. For example, the aldehyde oxygen’s lone pairs may coordinate to transition metals (e.g., Cu²⁺ or Pd²⁺). Refinement against high-resolution data (R-factor < 5%) ensures accuracy. Compare packing diagrams with related complexes to predict stability and reactivity .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., varying biological activity reports), validate purity via elemental analysis and replicate experiments under standardized conditions .
  • Experimental Design : For catalytic studies, use a factorial design to test variables (temperature, solvent, catalyst loading) and apply ANOVA for statistical significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.